molecular formula C13H15N3O4S B11294680 N-(3,5-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-(3,5-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11294680
M. Wt: 309.34 g/mol
InChI Key: RWWVFPDIHOSVCR-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes a pyrimidine ring, sulfonamide group, and various substituents

Preparation Methods

The synthesis of N-(3,5-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 3,5-dimethylaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with urea or thiourea to form the pyrimidine ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes.

Chemical Reactions Analysis

N-(3,5-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group is known to interact with various biological molecules, influencing pathways related to cell growth and metabolism .

Comparison with Similar Compounds

N-(3,5-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can be compared with similar compounds such as:

  • N-(2,3-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
  • N-(3,4-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

These compounds share similar structural features but differ in the position of the methyl groups on the phenyl ring. The unique positioning of the substituents in this compound may result in distinct chemical and biological properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C13H15N3O4S/c1-7-4-8(2)6-10(5-7)16-21(19,20)11-9(3)14-13(18)15-12(11)17/h4-6,16H,1-3H3,(H2,14,15,17,18)

InChI Key

RWWVFPDIHOSVCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(NC(=O)NC2=O)C)C

solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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